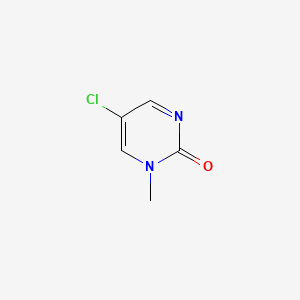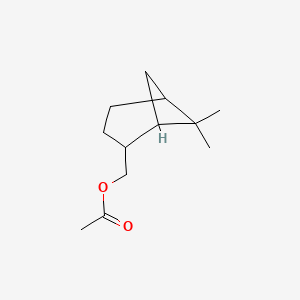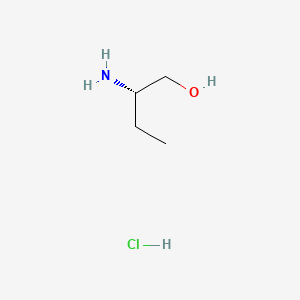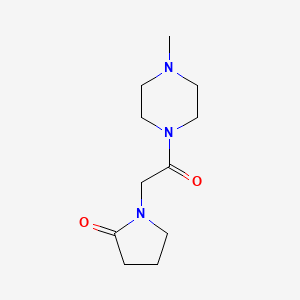
5-Chloro-1-methylpyrimidin-2(1H)-one
Descripción general
Descripción
5-Chloro-1-methylpyrimidin-2(1H)-one, also known as CMP, is a heterocyclic compound that belongs to the pyrimidine family. CMP is an important intermediate in the synthesis of various biologically active molecules, such as nucleosides, nucleotides, and pharmaceuticals.
Mecanismo De Acción
5-Chloro-1-methylpyrimidin-2(1H)-one exerts its biological activities through various mechanisms of action. It has been shown to inhibit the activity of thymidine kinase, which is involved in the synthesis of DNA. This compound has also been shown to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of nucleotides. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the biosynthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the replication of herpes simplex virus, human cytomegalovirus, and human immunodeficiency virus. This compound has also been shown to inhibit the growth of various bacterial and fungal strains. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-1-methylpyrimidin-2(1H)-one has several advantages for lab experiments. It is readily available and relatively inexpensive. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is highly toxic and must be handled with care. Additionally, this compound is not water-soluble, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 5-Chloro-1-methylpyrimidin-2(1H)-one. One area of research is the synthesis of novel nucleoside analogs based on this compound. These analogs could have improved antiviral and anticancer properties compared to existing nucleoside analogs. Another area of research is the development of new synthetic methods for this compound. These methods could be more efficient and environmentally friendly than existing methods. Additionally, the biological activities and mechanisms of action of this compound could be further elucidated through additional studies.
Aplicaciones Científicas De Investigación
5-Chloro-1-methylpyrimidin-2(1H)-one has been extensively studied for its biological activities and therapeutic potential. It has been shown to have antiviral, antibacterial, antifungal, and anticancer properties. This compound has been used as a starting material for the synthesis of various nucleoside analogs, which have been used as antiviral and anticancer agents. This compound has also been used as a building block in the synthesis of various pyrimidine-based pharmaceuticals.
Propiedades
IUPAC Name |
5-chloro-1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNYVHJOTMLDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212716 | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63331-06-6 | |
| Record name | 5-Chloro-1-methyl-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63331-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063331066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Trimethyl [1,1'-biphenyl]-2,4',5-tricarboxylate](/img/structure/B1616873.png)


![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)


